3-(2-Aminoethyl)benzene-1-sulfonyl fluoride hydrochloride
CAS No.:
Cat. No.: VC18081107
Molecular Formula: C8H11ClFNO2S
Molecular Weight: 239.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H11ClFNO2S |
|---|---|
| Molecular Weight | 239.70 g/mol |
| IUPAC Name | 3-(2-aminoethyl)benzenesulfonyl fluoride;hydrochloride |
| Standard InChI | InChI=1S/C8H10FNO2S.ClH/c9-13(11,12)8-3-1-2-7(6-8)4-5-10;/h1-3,6H,4-5,10H2;1H |
| Standard InChI Key | IRINTMGVWDPWGX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)S(=O)(=O)F)CCN.Cl |
Introduction
Chemical and Structural Properties
Molecular Characteristics
3-(2-Aminoethyl)benzene-1-sulfonyl fluoride hydrochloride is characterized by a benzene ring substituted with a sulfonyl fluoride group at the 1-position and an aminoethyl group at the 3-position, with a hydrochloride counterion. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₁ClFNO₂S | |
| Molecular Weight | 239.70 g/mol | |
| CAS Number | 30827-99-7 | |
| Synonyms | AEBSF HCl, Pefabloc SC |
The sulfonyl fluoride moiety (-SO₂F) is critical for its irreversible binding to serine proteases, while the aminoethyl group enhances solubility in aqueous buffers .
Stability and Reactivity
AEBSF hydrochloride is stable in acidic conditions but hydrolyzes slowly in neutral or alkaline solutions, releasing fluoride ions. It reacts vigorously with strong oxidizers (e.g., peroxides) and bases, necessitating storage at 2–8°C in desiccated conditions .
Synthesis and Production
Synthetic Routes
While detailed industrial synthesis protocols are proprietary, general methods involve:
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Sulfonation: Benzene derivatives undergo sulfonation to introduce the sulfonyl group.
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Fluorination: The sulfonic acid intermediate is treated with fluorinating agents like cyanuric chloride and potassium bifluoride (KHF₂) to yield the sulfonyl fluoride .
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Aminoethylation: A Friedel-Crafts alkylation introduces the aminoethyl group, followed by hydrochloride salt formation .
Source highlights a one-pot synthesis using sulfonic acids or sulfonates, achieving yields >70% under optimized conditions.
Mechanism of Action
Serine Protease Inhibition
AEBSF hydrochloride irreversibly inhibits serine proteases (e.g., trypsin, chymotrypsin, thrombin) by covalently modifying the active-site serine residue. The reaction proceeds via nucleophilic attack by the serine hydroxyl group on the sulfonyl fluoride, forming a stable sulfonamide derivative . This mechanism is critical for suppressing proteolytic activity in biological samples.
NADPH Oxidase Inhibition
Beyond protease inhibition, AEBSF hydrochloride blocks NADPH oxidase, the enzyme responsible for ROS production in phagocytes and epithelial cells. By preventing the assembly of oxidase subunits, it reduces oxidative stress in inflammatory environments .
Research Applications
In Vitro Studies
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Amyloid-β Inhibition: AEBSF hydrochloride suppresses β-secretase activity, reducing amyloid-β peptide production in human neural and non-neural cell lines .
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Cell Adhesion Modulation: It alters protein secretion patterns in HeLa cells, inhibiting their adhesion to human umbilical vein endothelial cells (HUVECs) .
In Vivo Models
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Allergic Rhinitis: Intranasal administration in house dust mite (Der f)-sensitized mice reduced serum IgE levels by 42%, eosinophil counts by 58%, and IL-13 expression by 35% compared to controls .
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Toxoplasma gondii Infection: Intraperitoneal injection (76.8 mg/kg/day) prolonged survival in lethally infected mice by 62% .
Key Research Findings
Immunomodulatory Effects
In a murine allergic rhinitis model, AEBSF hydrochloride:
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Reduced Th2 Response: GATA-3 mRNA (a Th2 transcription factor) decreased by 50%, while IL-13 levels dropped by 40% .
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Induced Regulatory T Cells: CD4⁺CD25⁺Foxp3⁺ T cell populations increased by 2.3-fold, correlating with elevated IL-10 and Foxp3 mRNA levels .
Proteolytic Activity Suppression
Protease activity in nasal lavage fluid decreased by 65% post-treatment, measured via casein hydrolysis assays .
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